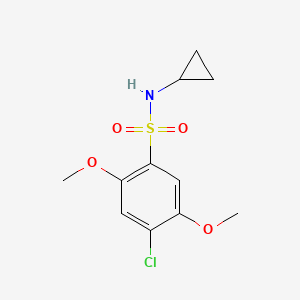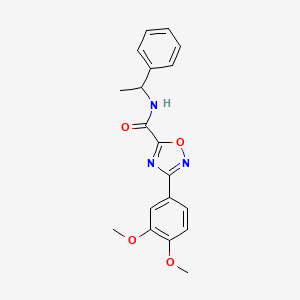
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
説明
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide, also known as DPh-Oxadiazole, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is its versatility in terms of its potential applications. It can be used in various fields of science, including biochemistry, pharmacology, and materials science. Additionally, 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele. One potential area of investigation is its use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele and its potential applications in treating various diseases. Finally, research is needed to explore the potential toxicity of 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele and to develop strategies to mitigate any adverse effects.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been studied extensively for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamidele has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(13-7-5-4-6-8-13)20-18(23)19-21-17(22-26-19)14-9-10-15(24-2)16(11-14)25-3/h4-12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJXIMDOLZXOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



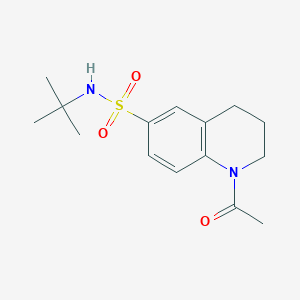
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4425336.png)
![N-(3-{[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4425351.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)
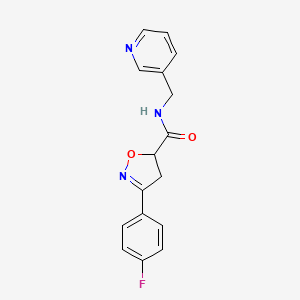
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B4425370.png)
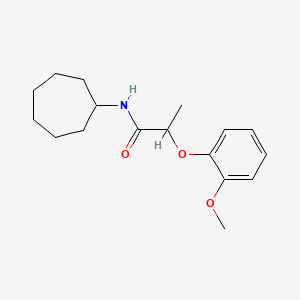


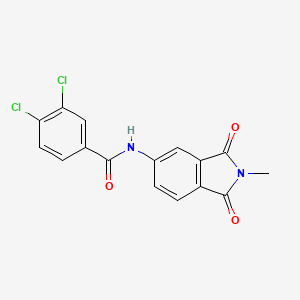
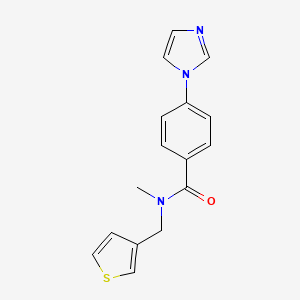
![N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425404.png)
![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
